molecular formula C17H21FN6O2 B12479503 2-(3,5-dimethylpiperidin-1-yl)-N-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine

2-(3,5-dimethylpiperidin-1-yl)-N-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B12479503
M. Wt: 360.4 g/mol
InChI Key: WJKSKTLORWJVOQ-UHFFFAOYSA-N
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Description

2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(2-FLUOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE is a complex organic compound with a unique structure that includes a piperidine ring, a fluorophenyl group, and a nitropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(2-FLUOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl group, and the nitration of the pyrimidine ring. Common reagents used in these reactions include piperidine, fluorobenzene, and nitric acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(2-FLUOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.

    Substitution: The fluorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of potential products.

Scientific Research Applications

2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(2-FLUOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(2-FLUOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-DIMETHYLPIPERIDIN-1-YL)-1-(2-FLUOROPHENYL)ETHANAMINE
  • 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives

Uniqueness

Compared to similar compounds, 2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(2-FLUOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C17H21FN6O2

Molecular Weight

360.4 g/mol

IUPAC Name

2-(3,5-dimethylpiperidin-1-yl)-4-N-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine

InChI

InChI=1S/C17H21FN6O2/c1-10-7-11(2)9-23(8-10)17-21-15(19)14(24(25)26)16(22-17)20-13-6-4-3-5-12(13)18/h3-6,10-11H,7-9H2,1-2H3,(H3,19,20,21,22)

InChI Key

WJKSKTLORWJVOQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2=NC(=C(C(=N2)NC3=CC=CC=C3F)[N+](=O)[O-])N)C

Origin of Product

United States

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